

# Application Notes and Protocols for Electron Microscopy Imaging of Double-Membrane Vesicles

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## Compound of Interest

Compound Name: *Ddmvd*

Cat. No.: *B049657*

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These application notes provide detailed protocols for the visualization and characterization of double-membrane vesicles (DMVs) using transmission electron microscopy (TEM). DMVs are specialized organelles that are often induced by positive-strand RNA viruses, such as coronaviruses, and serve as sites for viral RNA replication. Understanding the formation and morphology of these structures is crucial for the development of antiviral therapeutics.

## Data Presentation: Quantitative Analysis of DMV Morphology

Quantitative analysis of electron micrographs provides valuable insights into the effects of viral infection and potential therapeutic interventions on DMV formation. The following table summarizes key morphological parameters of DMVs observed in coronavirus-infected cells.

Parameter	Wild-Type Virus Infection	Knockdown of Host Factor X	Antiviral Compound Y Treatment
Average DMV Diameter (nm)	257 ± 63	180 ± 45	240 ± 55
DMV Membrane Thickness (nm)	8 ± 2	12 ± 3	8 ± 2
Number of DMVs per cell section	150 ± 30	45 ± 10	80 ± 20
Percentage of Multivesicular Bodies	< 5%	25%	< 5%

## Experimental Protocols

Three key protocols are provided below for the imaging of DMVs:

- Standard Chemical Fixation for TEM of Cultured Cells
- Immunogold Labeling for Localization of Viral Proteins
- Cryo-Electron Tomography for 3D Visualization of DMVs

### Protocol 1: Standard Chemical Fixation for Transmission Electron Microscopy of Cultured Cells

This protocol describes the standard method for preparing virus-infected cell monolayers for TEM analysis.

Materials:

- Phosphate-buffered saline (PBS)
- Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

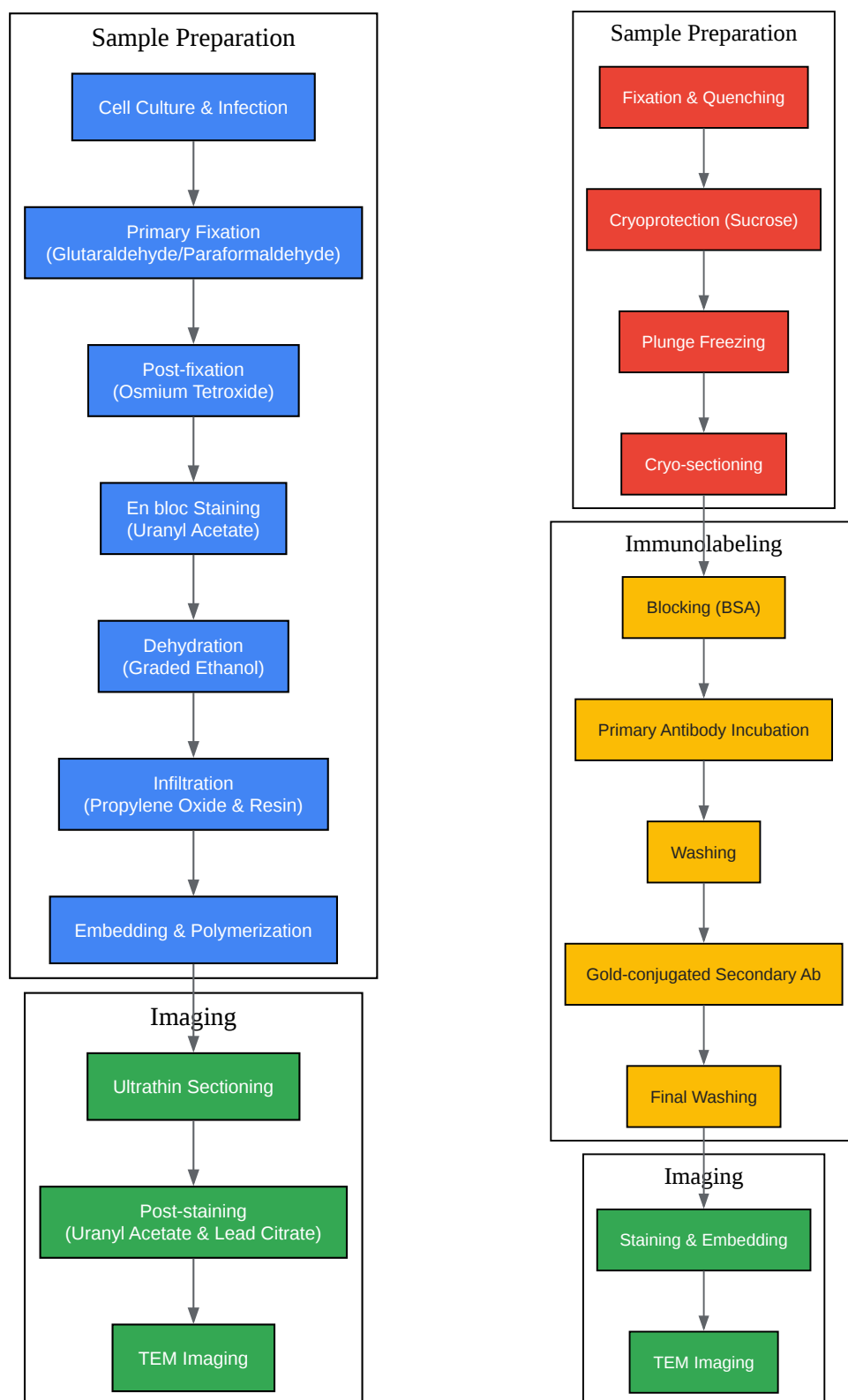
- Sodium cacodylate buffer (0.1 M, pH 7.4)
- Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
- Uranyl acetate (2% in 70% ethanol)
- Graded series of ethanol (30%, 50%, 70%, 90%, 100%)
- Propylene oxide
- Epoxy resin (e.g., Epon 812)
- Cell scraper

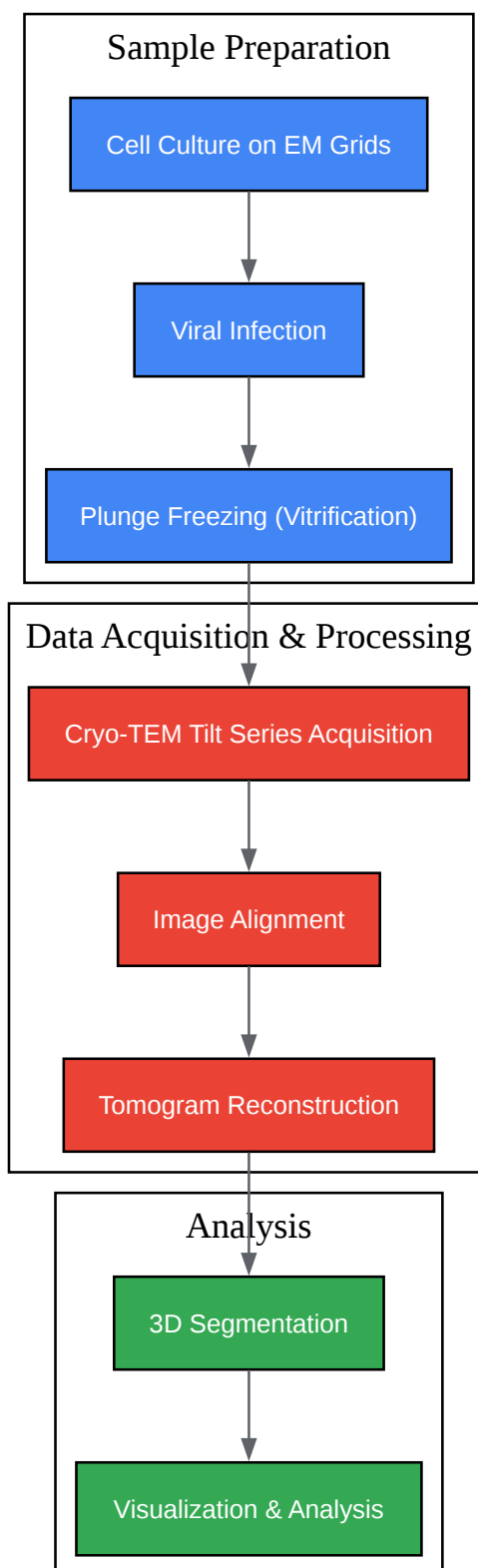
#### Procedure:

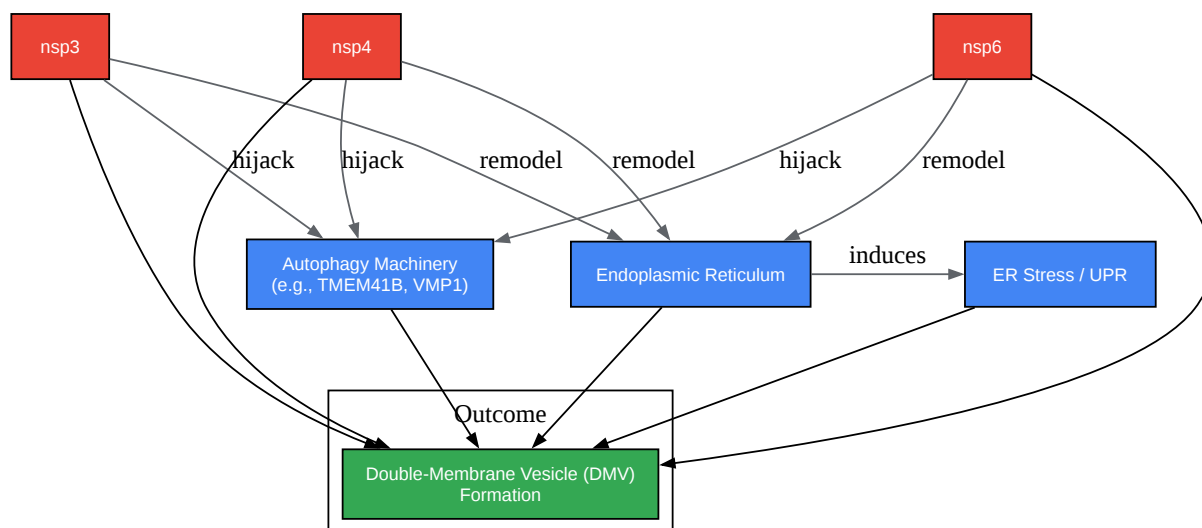
- Cell Culture and Infection:
  - Plate cells (e.g., Vero E6, Huh7) on culture dishes and grow to desired confluency.
  - Infect cells with the virus of interest and incubate for the desired time to allow for DMV formation.
- Primary Fixation:
  - Remove the culture medium and gently wash the cell monolayer twice with PBS.
  - Add the primary fixative to the cells and incubate for 1-2 hours at room temperature. For larger samples, fixation can be extended overnight at 4°C.
- Cell Harvesting and Post-fixation:
  - Gently scrape the fixed cells from the dish using a cell scraper and transfer to a microcentrifuge tube.
  - Pellet the cells by centrifugation at 500 x g for 5 minutes.
  - Remove the supernatant and wash the cell pellet three times with 0.1 M sodium cacodylate buffer.

- Resuspend the pellet in the secondary fixative (1% osmium tetroxide) and incubate for 1-2 hours on ice in the dark.
- Dehydration and Staining:
  - Wash the pellet three times with distilled water.
  - Stain the cells en bloc with 2% uranyl acetate in 70% ethanol for 1 hour at room temperature in the dark.
  - Dehydrate the pellet through a graded series of ethanol (30%, 50%, 70%, 90%, 100%) for 10 minutes at each concentration.
  - Perform two final dehydration steps in 100% ethanol for 10 minutes each.
- Infiltration and Embedding:
  - Incubate the pellet in a 1:1 mixture of 100% ethanol and propylene oxide for 10 minutes.
  - Incubate twice in 100% propylene oxide for 10 minutes each.
  - Infiltrate the pellet with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.
  - Remove the mixture and add 100% epoxy resin. Incubate overnight at room temperature to allow for full infiltration.
- Polymerization:
  - Embed the pellet in fresh 100% epoxy resin in a silicone mold.
  - Polymerize the resin in an oven at 60°C for 48 hours.
- Ultrathin Sectioning and Imaging:
  - Trim the resin block and cut ultrathin sections (60-80 nm) using an ultramicrotome.
  - Collect the sections on copper grids.
  - Post-stain the sections with uranyl acetate and lead citrate.

- Image the sections using a transmission electron microscope.







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